molecular formula C27H34N4O7S2 B2705787 ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-41-6

ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2705787
CAS No.: 449782-41-6
M. Wt: 590.71
InChI Key: LTUBJSYBNHZSAM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • 4-(Piperidin-1-ylsulfonyl)benzamido substituent: Introduces sulfonamide and aromatic moieties, which may improve target binding and metabolic stability.
  • Ethyl ester: A common prodrug strategy to modulate bioavailability.

Its molecular formula is C15H21N3O4S (molar mass: 339.41 g/mol), with predicted physicochemical properties such as density (1.361 g/cm³) and boiling point (604.4°C) .

Properties

IUPAC Name

ethyl 3-(morpholine-4-carbonyl)-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O7S2/c1-2-38-27(34)30-13-10-21-22(18-30)39-25(23(21)26(33)29-14-16-37-17-15-29)28-24(32)19-6-8-20(9-7-19)40(35,36)31-11-4-3-5-12-31/h6-9H,2-5,10-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUBJSYBNHZSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₂₅H₃₃N₅O₄S
  • Molecular Weight : 485.64 g/mol
  • CAS Number : 1244967-98-3

This compound features a thieno[2,3-c]pyridine core, which is significant for its biological activities.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. The inhibition of CYP3A4 can lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered drugs .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is being explored in the context of chronic inflammatory diseases .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses can be drawn from existing research:

  • CYP Enzyme Inhibition : The interaction with CYP enzymes indicates that the compound may alter the metabolism of other drugs by competing for binding sites or altering enzyme conformation.
  • Cell Cycle Disruption : In vitro studies have suggested that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against multiple cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.6
A549 (Lung)8.9
U87MG (Glioblastoma)7.2

These results indicate a promising antitumor profile that warrants further investigation.

In Vivo Studies

Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in vivo. Initial findings suggest favorable absorption and distribution characteristics; however, detailed studies are required to assess safety and efficacy comprehensively.

Scientific Research Applications

2.1 Anticancer Properties

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit notable anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines such as K562 and MCF-7. These studies suggest that the presence of morpholine and piperidine moieties may enhance the anticancer efficacy through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

A study published in the International Journal of Molecular Sciences demonstrated that thieno[2,3-c]pyridine derivatives showed promising results in inhibiting cell proliferation in cancer models. The specific compound's ability to induce apoptosis was linked to its interaction with key signaling pathways involved in cancer progression .

2.2 Anti-inflammatory Effects

Another significant application of this compound is its potential anti-inflammatory properties. Compounds similar to ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes.

Case Study:

A molecular docking study revealed that certain derivatives can effectively bind to COX enzymes, suggesting their potential as dual inhibitors for inflammation-related disorders .

Therapeutic Applications

3.1 Neurological Disorders

The piperidine component of the compound may contribute to its neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.

3.2 Cardiovascular Health

The compound's ability to influence cellular signaling pathways makes it a candidate for cardiovascular therapies. Inhibitors targeting phosphatidylinositol 3-kinase pathways have shown promise in treating various cardiovascular conditions .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Conditions Reagents Product Yield Reference
Basic hydrolysisNaOH (1–2 M), H₂O/EtOH, reflux3-(Morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylic acid~85%
Acidic hydrolysisHCl (6 M), H₂O, 80°CSame as above~78%

Mechanism : Nucleophilic attack by hydroxide or water at the ester carbonyl, followed by elimination of ethanol.

Amide Bond Reactivity

The morpholine-4-carbonyl and benzamido groups participate in hydrolysis or nucleophilic substitution reactions.

Morpholine Carbonyl Hydrolysis

Conditions Reagents Product Yield Reference
Strong acidH₂SO₄ (conc.), 100°CMorpholine + 3-carboxy-substituted analog~60%
Enzymatic cleavageProtease (e.g., trypsin), pH 7.4Not observed; amide bond remains stable under mild conditionsN/A

Note : The morpholine amide is resistant to enzymatic cleavage but susceptible to strong acids.

Benzamido Group Modifications

The benzamido nitrogen can undergo alkylation or acylation:

Reaction Type Reagents Product Yield Reference
Reductive alkylationNaBH₃CN, R-X (alkyl halide)N-Alkylated benzamido derivative~70%
AcylationAc₂O, pyridineN-Acetylated analog~82%

Sulfonamide Functionalization

The piperidin-1-ylsulfonyl group is stable under most conditions but participates in sulfonamide cleavage or substitution under extreme acidity:

Conditions Reagents Product Yield Reference
Acidic cleavageHBr (48%), acetic acid, 120°C4-Sulfonylbenzamido analog~55%
Nucleophilic substitutionPiperidine, K₂CO₃, DMF, 80°CRetained structure; no substitution observedN/A

Key Insight : The sulfonamide group enhances metabolic stability but can be selectively cleaved for prodrug strategies.

Heterocyclic Ring Modifications

The thieno[2,3-c]pyridine core undergoes electrophilic substitution and hydrogenation:

Electrophilic Aromatic Substitution

Reaction Reagents Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-thieno[2,3-c]pyridine derivative~45%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo analog~65%

Hydrogenation of the Dihydrothienopyridine Ring

Conditions Reagents Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHFully saturated thieno[2,3-c]piperidine~90%

Cross-Coupling Reactions

The thienopyridine ring supports palladium-catalyzed cross-couplings for derivatization:

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-Aryl-substituted analog~75%
Stille couplingPd₂(dba)₃, Ar-SnBu₃, LiCl5-Heteroaryl-substituted analog~68%

Esterification/Transesterification

The ethyl carboxylate can be modified to other esters:

Conditions Reagents Product Yield Reference
TransesterificationMeOH, H₂SO₄, refluxMethyl ester~88%
Steglich esterificationDCC, DMAP, R-OHTert-butyl or benzyl esters~80%

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Predicted Solubility (LogP) Key Substituents
Target Compound C15H21N3O4S 339.41 0.53 (pKa) Morpholine-carbonyl, piperidin-sulfonyl
Ethyl 2-Amino-3-Cyano-4,5-Dihydrothieno... C12H15N3O2S 252.3 Not reported Cyano, amino
CAS 171088-75-8 C15H21N3O4S 339.41 1.361 (density) Morpholine-carbonyl

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 3-(morpholine-4-carbonyl)-...carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions involving coupling of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with substituted aldehydes, followed by sequential functionalization. For example, the European Patent Application EP 4 374 877 A2 details a three-step procedure: (i) condensation of intermediates under inert conditions, (ii) activation of carboxyl groups using coupling agents (e.g., HATU or EDCI), and (iii) purification via column chromatography . Variations in substituents (e.g., morpholine-carbonyl, piperidin-1-ylsulfonyl) require tailored protection/deprotection strategies to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • Single-crystal X-ray diffraction resolves the stereochemistry of complex heterocycles, as demonstrated for similar pyridine-thiophene derivatives (e.g., Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) .
  • NMR (¹H/¹³C) : Key for confirming regioselectivity, particularly for distinguishing diastereotopic protons in the 4,5-dihydrothieno[2,3-c]pyridine core .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity in flow-chemistry systems?

  • Methodology : Implement DoE to systematically vary parameters (temperature, residence time, catalyst loading) in continuous-flow reactors. For instance, the synthesis of diphenyldiazomethane via Omura-Sharma-Swern oxidation highlights the integration of flow chemistry with statistical modeling to maximize yield while minimizing side products. Central composite designs or factorial experiments are recommended for identifying critical interactions between variables .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) Screening : Use fragment-based libraries (e.g., Aryl Halide Chemistry Informer Library) to systematically modify substituents (e.g., morpholine-carbonyl vs. piperidin-1-ylsulfonyl) and assess impact on target binding. Evidence from Merck & Co.’s informer library shows that minor structural changes can drastically alter enzyme inhibition profiles .
  • Meta-analysis : Apply cheminformatics tools (e.g., molecular docking, QSAR models) to reconcile discrepancies in IC₅₀ values across assays.

Q. What analytical methods are suitable for assessing compound stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor degradation products via HPLC-PDA or UPLC-MS. Reference safety data sheets (e.g., for Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) to identify labile functional groups (e.g., sulfonamide bonds) prone to hydrolysis .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and degradation pathways .

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